molecular formula C13H22N4 B8464721 1,3-Imidazolidinediethanamine, 2-phenyl-

1,3-Imidazolidinediethanamine, 2-phenyl-

Cat. No.: B8464721
M. Wt: 234.34 g/mol
InChI Key: VBDOBSPXYZKLRU-UHFFFAOYSA-N
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Description

1,3-Imidazolidinediethanamine, 2-phenyl- is a bicyclic organic compound featuring a five-membered imidazolidine ring substituted with a phenyl group at the 2-position and ethanamine groups at the 1- and 3-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis and coordination chemistry. The phenyl group acts as a conformational anchor, influencing electronic effects and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine

Structural Differences :

  • Substituents : The 2-position is substituted with a 2-chlorophenyl group instead of a simple phenyl group. Additionally, benzyl and methyl groups replace the ethanamine substituents at positions 1, 3, and 4.
  • Electronic Effects : The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilicity at the imidazolidine nitrogen atoms compared to the unsubstituted phenyl group in the target compound.
  • Applications : Used as a precursor for lanthanide complexes in homogeneous catalysis due to its rigid, sterically hindered structure .
Property 1,3-Imidazolidinediethanamine, 2-phenyl- 1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine
Substituents at 2-position Phenyl 2-Chlorophenyl
Key Functional Groups Ethanamine at 1,3-positions Benzyl, methyl groups
Catalytic Potential Theoretical (untested) Proven in lanthanide complex synthesis

2-Phenyl Iminoxylitols (Piperidine Derivatives)

Structural Differences :

  • These compounds feature a six-membered piperidine ring with a phenyl group and hydroxyl substituents, unlike the five-membered imidazolidine core.
  • Conformational Effects: The phenyl group in iminoxylitols stabilizes either the 4C1 (chair) or 1C4 (boat) conformations, significantly altering pKa values. For example, axial hydroxyls in the 1C4 conformation exhibit pKa values ~2 units lower than equatorial hydroxyls due to steric hindrance and electronic effects .
  • Relevance : Highlights how substituent position (axial vs. equatorial) and ring size influence electronic properties, which may extrapolate to imidazolidine systems.

2-Phenyl Propanamide

Structural Differences :

  • Contains a propanamide group (CH2CONH2) instead of an imidazolidine ring.
  • Electronic Properties : The amide group introduces hydrogen-bonding capacity and resonance stabilization, absent in the imidazolidinediethanamine.
  • Applications : Widely used in pharmaceuticals (e.g., anticonvulsants) and agrochemicals due to its stability and bioavailability .

2-Phenyl Ethyl Acetate and 2-Phenyl Ethanol

Functional Differences :

  • These are simple esters and alcohols with phenyl groups, lacking the heterocyclic amine structure.
  • Biological Activity : Demonstrated biopreservative properties in yeast fermentation studies, suggesting phenyl-containing compounds may share bioactivity profiles .

Key Findings and Implications

Substituent Effects : Chlorine or hydroxyl substituents on the phenyl ring drastically alter electronic properties (e.g., pKa, electrophilicity) compared to unsubstituted phenyl groups .

Functional Group Impact : Amine groups in imidazolidines favor coordination chemistry, while amides (e.g., 2-phenyl propanamide) prioritize hydrogen bonding and drug stability .

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-phenylimidazolidin-1-yl]ethanamine

InChI

InChI=1S/C13H22N4/c14-6-8-16-10-11-17(9-7-15)13(16)12-4-2-1-3-5-12/h1-5,13H,6-11,14-15H2

InChI Key

VBDOBSPXYZKLRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CCN)C2=CC=CC=C2)CCN

Origin of Product

United States

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